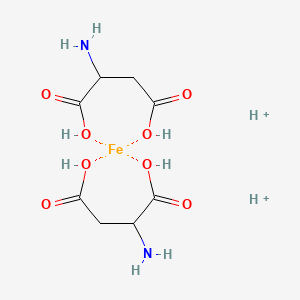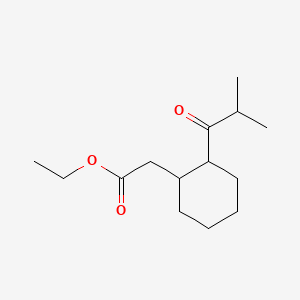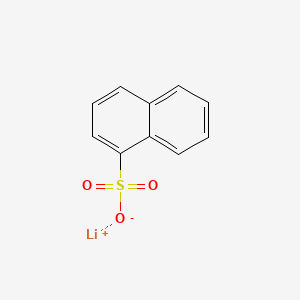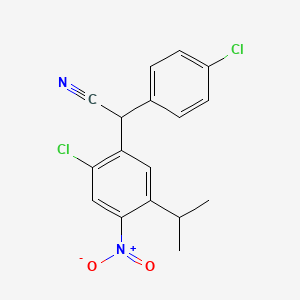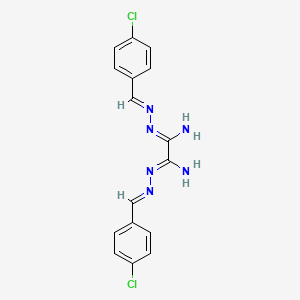
N'(1),N'(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide is a Schiff base compound, characterized by the presence of a double bond between carbon and nitrogen atoms. Schiff bases are widely studied due to their versatile applications in various fields such as chemistry, biology, and industry. This compound, in particular, is known for its potential use in coordination chemistry, catalysis, and as a precursor for various organic syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide typically involves the condensation reaction between ethanediimidohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography may also be integrated into the process to achieve higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions are conducted in polar solvents like water or ethanol at ambient or elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the Schiff base.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
Uniqueness
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide stands out due to its specific structural features, such as the presence of two 4-chlorobenzylidene groups and the ethanediimidohydrazide backbone. These structural elements contribute to its unique reactivity and ability to form stable metal complexes, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6343-05-1 |
|---|---|
Molekularformel |
C16H14Cl2N6 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
1-N',2-N'-bis[(E)-(4-chlorophenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6/c17-13-5-1-11(2-6-13)9-21-23-15(19)16(20)24-22-10-12-3-7-14(18)8-4-12/h1-10H,(H2,19,23)(H2,20,24)/b21-9+,22-10+ |
InChI-Schlüssel |
XHFZIWQWSZRZCA-VGENTYGXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=C(C(=NN=CC2=CC=C(C=C2)Cl)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
